molecular formula C13H18N2O2S B8108523 Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide

Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide

Cat. No.: B8108523
M. Wt: 266.36 g/mol
InChI Key: PUQSAHINGPZBLA-MVWJERBFSA-N
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Description

Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a fused octahydrofuro[2,3-C]pyridine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide typically involves multi-step organic synthesisThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-CPBA.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., LiAlH4), and coupling reagents (e.g., EDCI, DCC). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and the fused pyridine system allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack this feature .

Properties

IUPAC Name

(2R,3aS,7aS)-N-(thiophen-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-13(15-7-10-2-1-5-18-10)11-6-9-3-4-14-8-12(9)17-11/h1-2,5,9,11-12,14H,3-4,6-8H2,(H,15,16)/t9-,11+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQSAHINGPZBLA-MVWJERBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CC(O2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1C[C@@H](O2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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